molecular formula C15H14BrNO3 B5707713 3-bromo-N-(3,5-dimethoxyphenyl)benzamide

3-bromo-N-(3,5-dimethoxyphenyl)benzamide

Cat. No.: B5707713
M. Wt: 336.18 g/mol
InChI Key: VQSORYKNKRYJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(3,5-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a bromine atom at the meta-position of the benzoyl ring and a 3,5-dimethoxyphenyl group attached to the amide nitrogen. The meta-bromine and 3,5-dimethoxy substitutions likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for biological activity.

Properties

IUPAC Name

3-bromo-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-12(8-14(9-13)20-2)17-15(18)10-4-3-5-11(16)6-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSORYKNKRYJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond is carried out by reacting 3,5-dimethoxyaniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Bromine Position Substituents on Benzamide/Aniline Key Properties/Activity Reference
3-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3 (benzamide) 3,5-OCH₃ (aniline) N/A (hypothetical based on analogs) N/A
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 4 (benzamide) 3,5-OCH₃ (aniline) FGFR1 inhibition; IC₅₀ ~10–100 nM
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4 (aniline) 3,4,5-OCH₃ (benzamide) Crystal packing via N–H···O hydrogen bonds
3-Bromo-N-(2,4-dichlorophenyl)benzamide 3 (benzamide) 2,4-Cl (aniline) Higher lipophilicity (Cl vs. OCH₃)
N-(4-Bromo-3-methylphenyl)-3,5-dimethoxybenzamide 4 (aniline) 3,5-OCH₃ (benzamide); 3-CH₃ (aniline) Steric effects from CH₃ group
4-(2-Cyclopropyl-thiazol-4-yl)-N-(2,5-dimethoxyphenyl)benzamide None 2,5-OCH₃ (aniline); thiazole (benzamide) Heterocyclic introduction alters binding

Impact of Substituent Position and Electronic Effects

  • Bromine Position: 4-Bromo derivatives (e.g., compound C9 in ) exhibit strong FGFR1 inhibition due to optimal interactions with hydrophobic pockets in the kinase domain . The 3-bromo substitution in the target compound may alter binding affinity by repositioning halogen-bonding interactions.
  • Methoxy Group Configuration :

    • 3,5-Dimethoxy substitution (target compound) provides symmetrical electron-donating effects, enhancing solubility and π-π stacking vs. asymmetric 2,5-dimethoxy () or 3,4,5-trimethoxy () analogs.
    • In 3,4-dimethoxyphenethyl derivatives (), the ethyl linker increases flexibility, reducing rigidity compared to direct amide-linked dimethoxy groups.

Physical-Chemical Properties

  • Melting Points :

    • 4-Bromo derivatives with sulfonamide groups (e.g., C5: m.p. 196.6–199.3°C ) have higher melting points than acylated analogs (e.g., A3: m.p. 137.8–141.3°C ), likely due to stronger hydrogen bonding.
    • The target compound’s 3-bromo substitution may lower melting points compared to 4-bromo isomers due to reduced symmetry.
  • NMR Shifts :

    • In 4-bromo derivatives, ¹³C NMR signals for carbonyl groups range from 166.8–172.5 ppm , while methoxy carbons appear at ~55.6 ppm. Shifts in the target compound’s 3-bromo analog may differ due to altered electronic environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(3,5-dimethoxyphenyl)benzamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves coupling 3-bromo-benzoic acid derivatives with 3,5-dimethoxyaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and optimizing reaction conditions (temperature: 60–80°C; solvent: DMF or THF; reaction time: 12–24 hrs). Continuous flow reactors and chromatographic purification (e.g., flash column chromatography with hexane/ethyl acetate gradients) enhance yield (70–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at position 3, methoxy groups at 3,5-positions). Aromatic protons appear as doublets in δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 364.02 for C15_{15}H14_{14}BrNO3_3) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C–Br bond length: ~1.89 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.